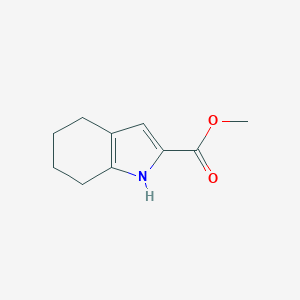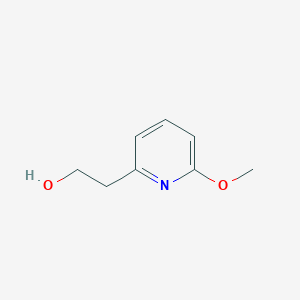
2-Mesyl-4-picoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesyl-4-picoline, also known as 4-methyl-2-methylsulfonylpyridine, is an organosulfur compound with the molecular formula C7H9NO2S. This compound is a derivative of picoline, a methylated pyridine, and is characterized by the presence of a methylsulfonyl group at the second position and a methyl group at the fourth position on the pyridine ring. It is a colorless liquid with a characteristic odor and is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-4-picoline typically involves the methylation of 4-picoline (4-methylpyridine) followed by sulfonation. One common method is the reaction of 4-picoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves passing 4-picoline and methanesulfonyl chloride through a packed column reactor under controlled temperature and pressure conditions. The continuous flow process offers advantages such as increased safety, reduced reaction times, and higher yields compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mesyl-4-picoline undergoes various chemical reactions, including:
Oxidation: The methyl group at the fourth position can be oxidized to form the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-carboxy-2-methylpyridine.
Reduction: 2-methylthio-4-picoline.
Substitution: 2-alkylsulfonyl-4-picoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mesyl-4-picoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-Mesyl-4-picoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine (α-picoline): A methylated pyridine with a methyl group at the second position.
3-Methylpyridine (β-picoline): A methylated pyridine with a methyl group at the third position.
4-Methylpyridine (γ-picoline): A methylated pyridine with a methyl group at the fourth position.
Uniqueness: 2-Mesyl-4-picoline is unique due to the presence of both a methyl group and a methylsulfonyl group on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other picoline derivatives. The methylsulfonyl group enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
IUPAC Name |
4-methyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-4-8-7(5-6)11(2,9)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLYJOIXOWQAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634074 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182233-57-4 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)




![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)


![methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride](/img/structure/B182232.png)





